m-PEG12-胺
描述
m-PEG12-胺: 是一种属于聚乙二醇 (PEG) 衍生物类的化合物。它是一种基于 PEG 的连接体,用于合成蛋白水解靶向嵌合体 (PROTACs) 和抗体药物偶联物 (ADCs)。该化合物由一个 12 个单元的 PEG 链组成,该链以胺基终止,使其高度适用于各种生物偶联应用 .
科学研究应用
化学: m-PEG12-胺用作 PROTACs 合成中的连接体,PROTACs 被设计为靶向和降解细胞内特定蛋白质。 此应用对于研究蛋白质功能和开发靶向治疗至关重要 .
生物学: 在生物学研究中,m-PEG12-胺用于蛋白质和肽的 PEG 化。 PEG 化提高了这些生物分子的溶解度和稳定性,使它们更适合各种分析和实验 .
医学: m-PEG12-胺用于抗体药物偶联物 (ADCs) 的开发。 这些偶联物包含通过 m-PEG12-胺连接体连接到细胞毒性药物的抗体,允许将药物靶向递送到癌细胞 .
工业: 在工业应用中,m-PEG12-胺用于药物递送系统的制剂,增强药物的药代动力学和治疗功效。 它也用于诊断工具和成像剂的开发 .
作用机制
PROTACs: m-PEG12-胺在 PROTACs 中充当连接体,PROTACs 由两个通过 PEG12 链连接的配体组成。一个配体与靶蛋白结合,而另一个配体与 E3 泛素连接酶结合。 这种结合触发泛素-蛋白酶体系统,导致靶蛋白降解 .
ADCs: 在 ADCs 中,m-PEG12-胺充当抗体和细胞毒性药物之间的不可裂解连接体。 抗体靶向特定癌细胞,将细胞毒性药物直接递送到细胞,从而最大程度地减少脱靶效应并提高治疗效果 .
生化分析
Biochemical Properties
m-PEG12-amine plays a crucial role in biochemical reactions, particularly in the synthesis of ADCs and PROTACs. As a PEG-based linker, it interacts with various enzymes, proteins, and other biomolecules to facilitate the conjugation process. For instance, m-PEG12-amine can interact with E3 ubiquitin ligases in PROTACs, enabling the targeted degradation of specific proteins . Additionally, it can form stable covalent bonds with antibodies in ADCs, enhancing their therapeutic efficacy .
Cellular Effects
m-PEG12-amine influences various cellular processes by modulating cell signaling pathways, gene expression, and cellular metabolism. In ADCs, m-PEG12-amine helps deliver cytotoxic drugs to cancer cells, leading to cell death and inhibition of tumor growth . In PROTACs, it facilitates the degradation of target proteins, thereby affecting cell signaling pathways and gene expression . These interactions can result in altered cellular metabolism and function, depending on the specific target and context.
Molecular Mechanism
The molecular mechanism of m-PEG12-amine involves its ability to form stable covalent bonds with biomolecules, such as antibodies and proteins. In ADCs, m-PEG12-amine acts as a linker that connects the antibody to the cytotoxic drug, ensuring targeted delivery to cancer cells . In PROTACs, it links the target protein to the E3 ubiquitin ligase, promoting the ubiquitination and subsequent degradation of the target protein . These interactions are crucial for the therapeutic efficacy of ADCs and PROTACs.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of m-PEG12-amine can vary over time. The stability and degradation of m-PEG12-amine are important factors that influence its long-term effects on cellular function. Studies have shown that m-PEG12-amine is relatively stable under recommended storage conditions, with minimal degradation over time . Long-term exposure to m-PEG12-amine in in vitro or in vivo studies may result in changes in cellular function, depending on the specific context and experimental conditions.
Dosage Effects in Animal Models
The effects of m-PEG12-amine can vary with different dosages in animal models. At lower doses, m-PEG12-amine may exhibit minimal toxicity and adverse effects, while higher doses may result in toxic effects and potential damage to tissues . It is important to determine the optimal dosage for therapeutic applications to minimize adverse effects and maximize efficacy.
Metabolic Pathways
m-PEG12-amine is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its function. In ADCs, m-PEG12-amine is metabolized by cellular enzymes, leading to the release of the cytotoxic drug within the target cells . In PROTACs, it interacts with the ubiquitin-proteasome system, promoting the degradation of target proteins . These interactions are essential for the therapeutic action of m-PEG12-amine in different contexts.
Transport and Distribution
m-PEG12-amine is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins to facilitate its localization and accumulation in specific cellular compartments . In ADCs, m-PEG12-amine helps deliver the cytotoxic drug to cancer cells, ensuring targeted therapy . In PROTACs, it aids in the distribution of the conjugated molecules to the target proteins .
Subcellular Localization
The subcellular localization of m-PEG12-amine is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . In ADCs, m-PEG12-amine ensures the delivery of the cytotoxic drug to the lysosomes, where it can exert its therapeutic effects . In PROTACs, it facilitates the localization of the target protein to the proteasome for degradation .
准备方法
合成路线和反应条件: m-PEG12-胺的合成通常涉及 PEG12 链与胺基的反应。PEG12 链可以通过环氧乙烷的聚合合成,然后用胺基进行功能化。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
工业生产方法: 在工业环境中,m-PEG12-胺的生产涉及大规模聚合过程。PEG12 链是通过控制的聚合技术合成的,确保链长的均匀性。 然后使用高纯度试剂和优化的反应条件进行胺官能化,以实现高产率和纯度 .
化学反应分析
反应类型:
取代反应: m-PEG12-胺可以进行取代反应,其中胺基与各种亲电试剂反应。
偶联反应: 胺基可以偶联到生物分子的羧基、醛基或其他反应性基团。
常用试剂和条件:
试剂: 常用试剂包括 N-羟基琥珀酰亚胺 (NHS) 酯、碳二亚胺和醛。
主要产物: 这些反应形成的主要产物是 PEG 化的生物分子,其中 m-PEG12-胺共价连接到蛋白质、肽或其他生物分子,增强其溶解度、稳定性和生物利用度.
相似化合物的比较
类似化合物:
m-PEG4-胺: 具有相似功能特性的更短的 PEG 链。
m-PEG8-胺: 用于类似应用的中间长度的 PEG 链。
m-PEG24-胺: 更长的 PEG 链,提供更高的灵活性 and 溶解度
独特性: m-PEG12-胺由于其最佳链长而独一无二,在灵活性 and 稳定性之间取得了平衡。 这使其高度适合需要精确生物偶联和靶向递送的应用 .
生物活性
m-PEG12-amine, also known as methoxy poly(ethylene glycol) amine, is a compound that plays a crucial role in biochemistry and therapeutic applications, particularly in the fields of drug delivery and protein modification. This article delves into its biological activity, mechanisms of action, and applications, supported by case studies and research findings.
Overview of m-PEG12-amine
m-PEG12-amine is characterized by its polyethylene glycol (PEG) backbone with an amine functional group. This structure allows it to serve as an effective linker in various biochemical applications, including the synthesis of antibody-drug conjugates (ADCs) and PROTACs (proteolysis-targeting chimeras) .
Targeting Mechanisms:
m-PEG12-amine functions primarily as a linker in the PEGylation process, which enhances the pharmacokinetic properties of therapeutic proteins. It connects two ligands: one targeting an E3 ubiquitin ligase and the other binding to a specific target protein, thus facilitating targeted protein degradation .
Biochemical Pathways:
The compound significantly impacts the ubiquitin-proteasome system, a critical pathway for protein degradation. By promoting the ubiquitination of target proteins, m-PEG12-amine aids in their selective degradation, which is particularly useful in cancer therapy .
Pharmacokinetics
The incorporation of m-PEG12-amine into therapeutic agents improves their stability and solubility. PEGylation generally protects drugs from proteolytic degradation and extends their half-life in circulation, thereby enhancing their therapeutic efficacy .
Cellular Effects
m-PEG12-amine influences cellular processes by modulating signaling pathways and gene expression. In ADCs, it facilitates the delivery of cytotoxic agents directly to cancer cells, leading to effective tumor cell death while minimizing damage to surrounding healthy tissue .
Table 1: Applications of m-PEG12-amine in Drug Development
Case Study: Optimization of PEGylated Drug Linkers
In a study optimizing PEGylated glucuronide linkers for ADCs, it was found that incorporating a PEG12 chain minimized plasma clearance while maintaining high antitumor activity in xenograft models. The study demonstrated that longer PEG chains could significantly enhance therapeutic windows compared to shorter counterparts .
Research has shown that m-PEG12-amine can undergo various reactions:
- Substitution Reactions: The amine group can react with electrophiles.
- Conjugation Reactions: It can form stable bonds with carboxyl groups or aldehydes on biomolecules.
- Crosslinking Reactions: It acts as a crosslinker in protein conjugation processes .
Safety and Toxicity Assessments
Safety assessments indicate that while PEG compounds are generally well-tolerated, some studies have noted potential sensitization issues related to specific PEG derivatives. However, m-PEG12-amine has not been prominently linked to adverse effects in clinical settings .
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H53NO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKSQCLPULZWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H53NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80506-64-5 | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(2-aminoethyl)-.omega.-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methoxypolyethylene glycol amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。